molecular formula C10H10ClN3 B3006015 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole CAS No. 1322604-99-8

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole

Cat. No.: B3006015
CAS No.: 1322604-99-8
M. Wt: 207.66
InChI Key: MVFBNSLNFBAYSD-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a benzyl group at position 1, a chlorine atom at position 3, and a methyl group at position 4. This substitution pattern confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. Triazoles are known for their stability, hydrogen-bonding capabilities, and bioactivity, particularly as antifungal agents .

Properties

IUPAC Name

1-benzyl-3-chloro-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFBNSLNFBAYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl chloride with 3-chloro-5-methyl-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 1-benzyl-3-amino-5-methyl-1H-1,2,4-triazole.

    Oxidation: Formation of 1-benzyl-3-chloro-5-carboxy-1H-1,2,4-triazole.

    Reduction: Formation of 1-benzyl-3-chloro-5-methyl-1,2,4-triazoline.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex molecules. It can be utilized to create various derivatives that possess enhanced biological activities or novel properties. The compound can undergo several chemical transformations, such as oxidation and reduction, leading to products like 1-benzyl-3-amino-5-methyl-1H-1,2,4-triazole and 1-benzyl-3-chloro-5-carboxy-1H-1,2,4-triazole, which have potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial and Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its potential as an antifungal agent against various pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antifungal drugs .

Case Study: Antifungal Activity
A series of triazole derivatives were synthesized and evaluated for their antifungal activity. The results indicated that certain modifications to the triazole structure enhanced potency against resistant strains of fungi. For instance, compounds with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .

Medicinal Applications

Therapeutic Potential
The compound has been explored for its therapeutic effects in treating various diseases due to its pharmacological activities. Studies have shown potential anticancer and antiviral properties attributed to the triazole ring's ability to interact with biological receptors through hydrogen bonding and dipole interactions .

Case Study: Anticancer Activity
In a specific study focusing on the anticancer properties of triazole derivatives, compounds containing the 1-benzyl group were evaluated for their ability to inhibit tumor cell proliferation. Results demonstrated promising activity against several cancer cell lines, suggesting that modifications to the triazole structure could yield effective anticancer agents .

Industrial Applications

Agrochemical Development
In the agrochemical sector, this compound is being investigated for its potential as a fungicide and plant growth regulator. Its efficacy against plant pathogens makes it a candidate for developing new agricultural products that can enhance crop yield while managing disease resistance .

Case Study: Agrochemical Efficacy
Field trials conducted with formulations containing this triazole derivative indicated significant reductions in fungal infections on crops such as wheat and corn. The results suggest that integrating this compound into agricultural practices could improve plant health and productivity .

Summary of Findings

The applications of this compound span across multiple disciplines including chemistry, biology, medicine, and industry. Its role as a versatile building block in chemical synthesis, coupled with its promising biological activities against microbial pathogens and potential therapeutic effects in medicine, highlight its significance in scientific research.

Application AreaKey Findings
ChemistryUsed as a building block for complex molecule synthesis; undergoes various chemical transformations.
BiologyExhibits significant antimicrobial and antifungal activity; effective against resistant strains.
MedicinePotential anticancer and antiviral properties; interacts with biological receptors effectively.
IndustryInvestigated for use in agrochemicals; shows efficacy as a fungicide in agricultural applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 1, 3, and 5, which significantly influence reactivity, solubility, and biological activity. Key examples include:

Compound Name Substituents (Position 1, 3, 5) CAS Number Molecular Weight Key Properties/Applications
1-Benzyl-3-chloro-5-methyl-1H-1,2,4-triazole 1: Benzyl; 3: Cl; 5: Me N/A ~238.7 Potential fungicide/antimicrobial
1-Benzyl-5-methyl-3-phenyl-1H-1,2,4-triazole 1: Benzyl; 3: Ph; 5: Me 104936-67-6 249.31 Increased hydrophobicity
5-(4-Chlorophenyl)-1-methyl-3-phenyl-1,2,4-triazole 1: Me; 3: Ph; 5: 4-Cl-Ph 87277-51-8 285.75 Enhanced π-π interactions
Penconazole (Fungicide) 1: Pentyl; 3: Cl; 5: 2,4-diCl-Ph 66246-88-6 284.18 Commercial antifungal agent

Key Observations :

  • Benzyl vs. Phenyl Groups : The benzyl group (position 1) improves lipophilicity compared to phenyl, aiding membrane penetration.
  • Methyl vs. Chlorophenyl (Position 5) : Methyl groups reduce steric hindrance, while chlorophenyl substituents (e.g., in Penconazole) enhance antifungal activity .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : A C-Cl stretch at ~700 cm⁻¹ (cf. 702 cm⁻¹ in ) confirms the chloro substituent .
  • NMR : The benzyl group’s aromatic protons appear as a multiplet (δ 6.86–7.26 ppm), while the methyl group resonates as a singlet (~δ 2.59 ppm) .
  • Crystallography: Tools like SHELX and ORTEP enable structural elucidation.

Biological Activity

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position of the triazole ring. This unique arrangement contributes to its distinct chemical and biological properties.

Target Interaction : this compound operates through hydrogen bonding and dipole interactions with biological receptors. The triazole ring acts as a pharmacophore that can interact with various targets in biological systems.

Biochemical Pathways : The compound has been shown to influence multiple biochemical pathways due to its broad pharmacological activities. It exhibits significant effects in areas such as antibacterial, antifungal, antiviral, and anticancer activities.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antibacterial Effective against various bacterial strains; potential for developing new antibiotics.
Antifungal Exhibits activity against fungal infections; useful in treating mycoses.
Antiviral Demonstrates promising activity against viral infections, including SARS-CoV-2.
Anticancer Inhibits the growth of cancer cells in vitro; potential for cancer therapeutics.
Anti-inflammatory Reduces inflammation in various models; potential for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antiviral Activity : A study demonstrated that derivatives of triazoles exhibited significant binding affinities to the SARS-CoV-2 spike protein with IC50 values ranging from 74.51 nM to 75.98 nM. This suggests that compounds like this compound could be developed into antiviral agents against COVID-19 variants .
  • Anticancer Properties : Research has shown that triazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds derived from triazoles have been evaluated for their efficacy against breast cancer cell lines .
  • Antimicrobial Effects : In vitro studies have indicated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole?

A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid). The reaction mixture is typically refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography. Key steps include controlling stoichiometry and optimizing reflux temperature to minimize side reactions .

Q. How is the compound characterized structurally?

Structural confirmation relies on 1H/13C NMR, IR spectroscopy, and X-ray crystallography . For NMR analysis, characteristic signals include:

  • 1H NMR : Benzyl protons (δ 4.41 ppm for N-CH3), aromatic protons (δ 7.2–8.4 ppm), and methyl groups (δ 2.7–2.8 ppm) .
  • X-ray diffraction : Provides crystallographic parameters (e.g., bond angles, unit cell dimensions) to resolve tautomeric forms and confirm substitution patterns .

Q. What biological activities are reported for this triazole derivative?

Triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties . Screening involves in vitro assays like agar diffusion (for antimicrobial activity) and COX-2 inhibition studies (for anti-inflammatory potential). For example, MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli are typically measured at 12.5–50 µg/mL .

Advanced Research Questions

Q. How can tautomeric forms be resolved in structural analysis?

2D-NMR (COSY, NOESY) and X-ray crystallography are critical. For example, 2D-NMR distinguishes between 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers by correlating proton-proton coupling constants and spatial proximities. X-ray data provide unambiguous bond-length evidence for tautomer dominance .

Q. What computational methods elucidate electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Mulliken charge distribution to identify electrophilic/nucleophilic sites.
  • Solvatochromic shifts using PCM (Polarizable Continuum Model) to study solvent effects .

Q. How are reaction byproducts analyzed in synthetic pathways?

HPLC-MS and GC-MS identify byproducts (e.g., unreacted aldehydes or dimerization products). For example, azo coupling byproducts in alkylation reactions are detected via UV-Vis (λmax ~380 nm) and confirmed by high-resolution mass spectrometry .

Q. What pharmacological mechanisms underpin its anti-inflammatory activity?

COX-2 inhibition is a key mechanism. In silico docking (e.g., AutoDock Vina) predicts binding affinity to COX-2’s active site. In vitro assays measure IC50 values using prostaglandin E2 (PGE2) ELISA kits, with typical IC50 ranges of 0.5–5 µM .

Q. How do solvent effects influence stability and reactivity?

Solvatochromic analysis evaluates polarity-dependent spectral shifts (e.g., λmax in ethanol vs. DMSO). Kamlet-Taft parameters (α, β, π*) quantify hydrogen bonding and polarizability effects. Stability studies (e.g., accelerated degradation in acidic/basic conditions) use HPLC to track decomposition kinetics .

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